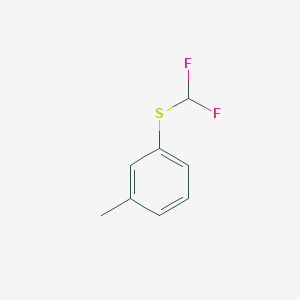

Difluoromethyl 3-methylphenyl sulphide

Description

Significance of Fluorine in Organic Synthesis and Molecular Design

Fluorine is the most electronegative element, and its introduction into an organic molecule can dramatically alter its properties. tcichemicals.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol, which contributes to the high thermal and chemical stability of organofluorine compounds. wikipedia.org Despite its strong electron-withdrawing nature, fluorine's atomic radius is similar to that of hydrogen, allowing it to replace hydrogen without significantly increasing the molecule's size. tcichemicals.com

These characteristics are highly sought after in drug discovery and medicinal chemistry. The inclusion of fluorine can:

Enhance Metabolic Stability: Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. mdpi.com

Modulate Lipophilicity: The effect of fluorine on lipophilicity (LogP) is complex. While single fluorine atoms can reduce lipophilicity, polyfluorinated groups like trifluoromethyl (-CF3) or difluoromethyl (-CF2H) typically increase it. nih.govresearchgate.net This allows for precise tuning of a molecule's ability to cross biological membranes. mdpi.com

Influence Acidity/Basicity: The strong inductive effect of fluorine can alter the pKa of nearby functional groups, which can affect a drug's solubility and its interaction with biological targets.

Induce Favorable Conformational Changes: The C-F bond can participate in unique non-covalent interactions, influencing the three-dimensional shape of a molecule and potentially enhancing its binding affinity to a target receptor. researchgate.net

These benefits have led to a significant increase in the number of fluorinated compounds used as pharmaceuticals, agrochemicals, and advanced materials. tcichemicals.comacs.org

Table 1: Comparison of Physicochemical Properties

| Property | Hydrogen (H) | Fluorine (F) |

|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.47 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Bond Energy with Carbon (C-X, kJ/mol) | ~414 | ~485 |

Role of the Difluoromethyl Thioether Motif (–SCF2H) in Contemporary Research

Within the vast arsenal (B13267) of fluorinated functional groups, the difluoromethyl thioether (–SCF2H) motif has emerged as a particularly valuable entity. It is often considered a "polar lipophilic" group, offering a nuanced alternative to more common groups like the trifluoromethylthio (–SCF3) moiety. nih.gov

Overview of the Academic Research Landscape of Difluoromethyl Aryl Sulfides

The synthesis and application of difluoromethyl aryl sulfides, including the specific compound Difluoromethyl 3-methylphenyl sulphide, are active areas of academic inquiry. The development of efficient and selective methods to introduce the –SCF2H group into aromatic systems is a significant focus. nih.gov

Researchers have developed a variety of synthetic strategies, often leveraging sulfur-based organofluorine reagents. tandfonline.com These methods can involve nucleophilic, electrophilic, or radical pathways to form the crucial C-S and C-F bonds. nih.govtandfonline.com For example, one common approach involves the reaction of a thiol with a difluorocarbene source. nih.gov Another strategy is the fluoro-Pummerer reaction, which can be used to synthesize α-fluoro sulfides from sulfoxides. orgsyn.org

Once synthesized, these compounds, such as this compound, are not just final products but also versatile intermediates. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating new functional groups with different electronic and steric properties. orgsyn.orgresearchgate.net For instance, difluoromethyl phenyl sulfone is a key reagent used in the preparation of fluoroalkenes. orgsyn.orgresearchgate.net This chemical versatility makes difluoromethyl aryl sulfides valuable building blocks for constructing more complex, biologically active molecules. beilstein-journals.org The ongoing research aims to create more user-friendly and efficient methods for these transformations, expanding their utility in medicinal and agrochemical development. nih.govrsc.org

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4837-10-9 |

| Molecular Formula | C8H8F2S |

| Related Compound (Sulfone) | Difluoromethyl 3-methylphenyl sulphone |

| Related CAS Number (Sulfone) | 4837-16-5 chemsrc.com |

Properties

IUPAC Name |

1-(difluoromethylsulfanyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNWQRPJFDIMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Difluoromethyl Aryl Thioethers

Strategies for Carbon-Sulfur Bond Formation in Difluoromethylated Systems

The formation of the carbon-sulfur bond is a critical step in the synthesis of these compounds. Modern organic synthesis has produced a number of reliable methods to achieve this transformation.

A notable strategy for the synthesis of difluoromethyl aryl thioethers involves a cascade reaction that begins with the thiocyanation of an arene, followed by a fluoroalkylation step. nih.govkisti.re.kr This approach avoids the use of expensive, pre-formed fluoroalkylthiolation reagents by sourcing the sulfur and fluoroalkyl groups from different, readily available chemicals. nih.gov The process typically starts with an AlCl₃-catalyzed C-H thiocyanation of an aromatic ring. This is then combined with a copper-mediated difluoromethylation to yield the final aryl difluoromethyl thioether. nih.govkisti.re.kr A key advantage of this method is its exceptional regioselectivity, favoring the most electron-rich and sterically least hindered position on the aromatic ring. nih.gov

While more commonly applied to the synthesis of fluorinated aryl ethers, fluorodecarboxylation presents a potential pathway for thioether synthesis. nih.gov This method involves the decarboxylation of compounds like aryloxydifluoroacetic acids, induced by reagents such as silver(II) fluoride (B91410) (AgF₂), to form a radical intermediate. A fluorine source, which can be silver(I) fluoride (AgF) generated in situ, then traps this intermediate to form the fluorinated product. nih.gov The adaptation of this radical-based strategy to sulfur analogues could provide a novel route to difluoromethyl aryl thioethers.

One-pot syntheses offer an efficient and straightforward approach to difluoromethyl thioethers by using inexpensive and user-friendly sulfur reagents like thiourea (B124793). nih.govrsc.org In one such method, thiourea and a stable difluorocarbene precursor, diethyl bromodifluoromethylphosphonate, are used to introduce the SCF₂H group into activated arenes and heterocycles like indoles and pyrroles. nih.gov This strategy is valued for its operational simplicity and the use of low-cost starting materials. nih.govrsc.org The reaction mechanism is thought to involve the formation of an S-(indolyl)isothiuronium intermediate, which then generates an indolethiol that performs a nucleophilic attack to yield the final thioether. rsc.org

Table 1: One-Pot Synthesis of Difluoromethyl Thioethers from Indoles and Thiourea

| Entry | Arene/Heterocycle | Product | Yield (%) |

| 1 | Indole | 3-(Difluoromethylthio)indole | 85 |

| 2 | 2-Methylindole | 2-Methyl-3-(difluoromethylthio)indole | 82 |

| 3 | 5-Methoxyindole | 5-Methoxy-3-(difluoromethylthio)indole | 78 |

| 4 | Pyrrole | 2-(Difluoromethylthio)pyrrole | 65 |

| Data synthesized from findings reported in Organic Letters, 2018, 20(1), 170-173. nih.gov |

Direct nucleophilic substitution provides another viable route. Thiophenols or their corresponding thiolates can react with difluoromethylated precursors to form the desired thioethers. nih.gov One method involves the reaction of thiophenolates with difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent. nih.gov This reaction is believed to proceed through the initial formation of difluorocarbene (:CF₂), followed by the nucleophilic addition of the thiophenolate anion. nih.govacs.org The process is notable for its mild conditions, often occurring at room temperature in aqueous solvents within minutes. nih.gov Another approach utilizes the reaction of organothiocyanates with ((difluoromethyl)sulfonyl)benzene (B45312) under transition-metal-free conditions. rsc.org

Transition metals, particularly copper, play a significant role in catalyzing the formation of difluoromethyl aryl thioethers. These methods often involve the cross-coupling of an aryl precursor with a difluoromethylating agent.

Copper-mediated cross-coupling reactions are a powerful tool for forming C-CF₂H bonds. These reactions typically couple aryl iodides with a difluoromethyl source, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) or a (difluoromethyl)zinc reagent. nih.govfigshare.com The combination of copper(I) iodide (CuI), cesium fluoride (CsF), and TMSCF₂H effectively difluoromethylates a wide range of electron-neutral, electron-rich, and sterically hindered aryl iodides with good functional group compatibility. nih.govnih.gov Despite the known instability of the CuCF₂H intermediate, conditions have been identified that allow the cross-coupling to proceed faster than the decomposition of the intermediate. nih.gov Alternatively, (difluoromethyl)zinc reagents, prepared from difluoroiodomethane (B73695) and zinc, can be used in copper-catalyzed reactions without the need for additional ligands or activators. figshare.com

Table 2: Copper-Mediated Difluoromethylation of Aryl Iodides

| Entry | Aryl Iodide | Difluoromethylating Agent | Catalyst System | Yield (%) |

| 1 | 4-Iodotoluene | TMSCF₂H | CuI / CsF | 85 |

| 2 | 1-Iodo-4-methoxybenzene | TMSCF₂H | CuI / CsF | 92 |

| 3 | 1-Iodo-3-nitrobenzene | (CF₂H)ZnBr | CuI | 75 |

| 4 | 2-Iodonaphthalene | TMSCF₂H | CuI / CsF | 88 |

| Data synthesized from findings reported in J. Am. Chem. Soc. 2012, 134(12), 5524-7 and other sources. nih.govfigshare.comnih.gov |

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed C-S Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-sulfur bonds. nih.govnih.govresearchgate.net The synthesis of difluoromethyl 3-methylphenyl sulphide can be envisioned through two primary palladium-catalyzed routes: the coupling of a difluoromethyl source with 3-methylthiophenol or its derivatives, or the coupling of a thiol surrogate with a difluoromethylated aromatic precursor.

One potential pathway involves the Negishi cross-coupling reaction. This reaction would utilize a pre-formed (difluoromethyl)zinc reagent in conjunction with a palladium catalyst to couple with an aryl halide or triflate. researchgate.net For the synthesis of this compound, this would involve the reaction of a (difluoromethyl)zinc reagent with a suitable 3-methylphenylthio-electrophile. The efficiency of the transmetalation of the difluoromethyl group from zinc to the palladium catalyst is a key advantage of this method. researchgate.net

Alternatively, a more direct approach involves the coupling of 3-methylthiophenol (m-thiocresol) with a difluoromethylating agent. While direct palladium-catalyzed C-H difluoromethylthiolation is an emerging area, a more established method involves the coupling of thiols with aryl halides. researchgate.netacs.org In this context, a difluoromethylated aryl halide could be coupled with 3-methylthiophenol. The development of monophosphine ligands has been shown to promote palladium-catalyzed C-S cross-coupling reactions under mild conditions. nih.gov

| Catalyst System | Coupling Partners | Key Features | Potential Application |

| Pd(dba)2 / DPPF | (Difluoromethyl)zinc reagent and Aryl halide | Efficient transmetalation of CF2H group | Coupling of (CF2H)ZnX with 3-methylphenylthio-electrophile |

| Pd(OAc)2 / Biaryl monophosphine | Thiol and Aryl halide | Mild reaction conditions, soluble bases | Coupling of 3-methylthiophenol with a difluoromethylated aryl halide |

Radical-Mediated Difluoromethylation of Thiols

Radical-mediated reactions offer a complementary approach to the synthesis of difluoromethyl aryl thioethers, often proceeding under mild conditions and with high functional group tolerance. These methods typically involve the generation of a difluoromethyl radical (•CF2H), which is then trapped by a sulfur-centered radical derived from a thiol.

A variety of reagents have been developed to serve as sources of the difluoromethyl radical. One such reagent is (difluoromethyl)triphenylphosphonium triflate, which has been successfully employed in the radical difluoromethylation of a range of aryl, heteroaryl, and alkylthiols. nih.gov This method is characterized by its use of a readily available CF2H radical source and its excellent chemoselectivity for the thiol group. nih.gov

| Difluoromethylating Reagent | Reaction Type | Advantages |

| (Difluoromethyl)triphenylphosphonium triflate | Radical difluoromethylation | Readily available, excellent chemoselectivity |

Photoredox Catalysis in Radical Difluoromethylation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. nih.govmst.edumst.edu This strategy has been successfully applied to the radical difluoromethylation of thiols.

In a typical photoredox-catalyzed S-difluoromethylation, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) process with a suitable difluoromethyl radical precursor. mst.edu For instance, difluoromethanesulfonyl chloride can be used as a cost-effective source of the •CF2H radical in the presence of an organic photocatalyst. bohrium.com This method has been shown to be effective for the difluoromethylation of both aromatic and heteroaromatic thiols, providing access to a diverse range of products in excellent yields. bohrium.com The reaction proceeds via the generation of a difluoromethyl radical, which then reacts with the thiol to form the desired product. The use of organic photocatalysts is often preferred due to their lower cost, reduced toxicity, and environmental friendliness compared to their organometallic counterparts. mst.edu

| Catalyst Type | CF2H Radical Source | Key Features |

| Organic Photocatalyst (e.g., 3DPAFIPN) | Difluoromethanesulfonyl chloride | Visible light-mediated, metal-free, excellent yields |

| Iridium-based photocatalyst | (Bromodifluoromethyl)phosphonium bromide | Mild conditions, generation of difluorocarbene precursor |

Metal-Promoted Radical Additions

In addition to photoredox catalysis, other metal-promoted radical additions have been developed for the difluoromethylation of thiols. These methods often utilize a metal catalyst to facilitate the generation of the difluoromethyl radical from a suitable precursor.

For example, a silver-catalyzed difluoromethylation of (hetero)aryl thiols has been reported using sodium difluoromethanesulfinate (HCF2SO2Na) as the difluoromethyl radical precursor and potassium persulfate (K2S2O8) as an oxidant. cas.cn This reaction demonstrates good tolerance for various functional groups. cas.cn The proposed mechanism involves the generation of the difluoromethyl radical via a single-electron transfer from the silver catalyst.

| Metal Catalyst | Difluoromethylating Reagent | Oxidant | Functional Group Tolerance |

| Silver (Ag) | HCF2SO2Na | K2S2O8 | Good |

Reductive Difluoromethylation of Chlorosilanes Using Sulfur-Based Reagents

This synthetic strategy focuses on the preparation of difluoromethylating reagents rather than the direct synthesis of difluoromethyl aryl thioethers. Specifically, a magnesium metal-mediated reductive difluoromethylation of chlorosilanes has been developed using difluoromethyl sulfides, sulfoxides, or sulfones. nih.govcas.cnacs.org

In this process, the sulfur-based reagent, such as phenyl difluoromethyl sulfone, reacts with magnesium metal and a chlorosilane (e.g., trimethylsilyl (B98337) chloride) to produce a (difluoromethyl)silane, such as (difluoromethyl)trimethylsilane (TMS-CF2H). cas.cn Diphenyl disulfide is generated as a byproduct. nih.govcas.cn The resulting (difluoromethyl)silane can then be used as a nucleophilic difluoromethylating agent in subsequent reactions. researchgate.net This method is significant as it provides a route to valuable difluoromethylating agents from non-ozone-depleting starting materials. nih.govcas.cn

| Reactants | Product | Byproduct | Significance |

| Difluoromethyl sulfone/sulfoxide (B87167), Mg, Chlorosilane | (Difluoromethyl)silane | Diphenyl disulfide | Preparation of a nucleophilic difluoromethylating reagent |

Development and Application of Specialized Difluoromethylating Reagents

The development of bench-stable and efficient difluoromethylating reagents has been crucial for the widespread adoption of difluoromethylation strategies in organic synthesis. These reagents are designed to be effective sources of either nucleophilic, electrophilic, or radical difluoromethyl species.

Difluoromethyl Sulfones as Fluoroalkylating Agents

Difluoromethyl sulfones have been identified as versatile and effective reagents for the introduction of the difluoromethyl group. chinesechemsoc.org These compounds can serve as precursors to the difluoromethyl radical under appropriate conditions. For instance, the combination of halides, a sulfur dioxide surrogate like thiourea dioxide, and a difluoromethyl source such as chlorodifluoromethane (B1668795) can lead to the modular construction of difluoromethyl sulfones. chinesechemsoc.org

These difluoromethyl sulfones can then be used in subsequent reactions. For example, under visible light photoredox catalysis, [18F]difluoromethyl heteroaryl-sulfones have been used for the C-H 18F-difluoromethylation of heteroarenes. mdpi.com The proposed mechanism involves the reduction of the sulfone by the photoexcited catalyst to generate a [18F]CF2H radical. mdpi.com This highlights the utility of difluoromethyl sulfones as precursors for radical difluoromethylation.

| Reagent Type | Application | Activation Method | Intermediate |

| Difluoromethyl heteroaryl-sulfone | C-H difluoromethylation of heteroarenes | Visible light photoredox catalysis | Difluoromethyl radical (•CF2H) |

Difluoromethyl Sulfoximines and their Reactivity Tuning

Difluoromethyl sulfoximines have been explored as versatile reagents capable of transferring the difluoromethyl group to various nucleophiles. cas.cnnih.govbohrium.comfigshare.com The reactivity of these compounds can be "tuned" to act as either electrophilic or nucleophilic difluoromethylating agents. cas.cnnih.govbohrium.comfigshare.com While their application in the direct synthesis of difluoromethyl aryl thioethers from thiols is not extensively documented, the proposed mechanism of action for their reaction with other nucleophiles suggests a potential pathway.

Research has shown that in the presence of a base, S-difluoromethyl sulfoximines can be deprotonated, leading to the formation of a difluorocarbene intermediate. cas.cn This highly reactive species is then intercepted by a nucleophile. It is plausible that an aryl thiolate, such as that derived from 3-methylthiophenol, could act as the nucleophile to trap the in situ generated difluorocarbene, yielding the corresponding difluoromethyl aryl thioether.

A study on a novel S-difluoromethyl sulfoximine (B86345) compound demonstrated its efficacy in transferring the CF2H group to S-, N-, and C-nucleophiles. cas.cn Deuterium-labeling experiments in this study strongly suggested a difluorocarbene-mediated mechanism. cas.cn This indicates that while direct nucleophilic attack on the sulfoximine might be one pathway, the generation and subsequent trapping of difluorocarbene is a key reactive pathway.

Difluoromethylphosphonium Triflate as a Radical Source

A convenient and efficient method for the synthesis of difluoromethyl aryl thioethers involves the use of difluoromethyltriphenylphosphonium triflate as a source of the difluoromethyl radical (•CF2H). nih.govacs.org This approach, often conducted under photoredox catalysis, allows for the direct difluoromethylation of aryl thiols under mild reaction conditions. nih.govacs.org

The reaction is typically carried out in the presence of a photocatalyst, such as an iridium or ruthenium complex, which, upon irradiation with visible light, initiates the radical process. The excited photocatalyst can reduce the difluoromethylphosphonium salt to generate the •CF2H radical. This radical then reacts with an aryl thiol, like 3-methylthiophenol, to form the desired difluoromethyl aryl thioether.

This method exhibits excellent chemoselectivity for the thiol group and tolerates a wide range of functional groups on the aromatic ring. nih.govacs.org The reaction conditions are generally mild, proceeding at room temperature, which is advantageous for sensitive substrates.

Table 1: Photoredox-Catalyzed Difluoromethylation of Aryl Thiols with Difluoromethylphosphonium Triflate This table is representative of the types of yields that can be achieved with this methodology and is based on findings from cited research. nih.govacs.org

| Aryl Thiol Substrate | Product | Yield (%) |

|---|---|---|

| Thiophenol | Difluoromethyl phenyl sulphide | 85 |

| 4-Methylthiophenol | Difluoromethyl 4-methylphenyl sulphide | 92 |

| 3-Methylthiophenol | This compound | 88 |

| 4-Methoxythiophenol | Difluoromethyl 4-methoxyphenyl (B3050149) sulphide | 95 |

| 4-Chlorothiophenol | Difluoromethyl 4-chlorophenyl sulphide | 78 |

| 2-Naphthalenethiol | Difluoromethyl 2-naphthyl sulphide | 82 |

Non-Ozone-Depleting Difluoromethyl Sources (e.g., Difluoromethyltriflate)

In the pursuit of environmentally benign synthetic methods, difluoromethyltriflate (HCF2OTf) has emerged as a valuable, non-ozone-depleting source for the difluoromethyl group. nih.gov This reagent provides a practical alternative to traditional sources like chlorodifluoromethane (Freon 22). The synthesis of difluoromethyl aryl thioethers from aryl thiols can be readily achieved using HCF2OTf under basic conditions. nih.gov

The reaction proceeds rapidly at room temperature in the presence of a base, such as potassium hydroxide (B78521). nih.gov The base deprotonates the aryl thiol to form the corresponding thiolate, which then reacts with difluoromethyltriflate. Mechanistic studies suggest that the reaction likely proceeds through the formation of difluorocarbene, which is then trapped by the thiolate. nih.gov

This methodology is characterized by its broad substrate scope and high functional group tolerance, allowing for the efficient synthesis of a wide array of difluoromethyl aryl thioethers. nih.gov The use of a liquid, non-ozone-depleting reagent enhances the practicality and environmental friendliness of this approach. nih.gov

In Situ Generation and Trapping of Difluorocarbene Intermediates

A common and powerful strategy for the synthesis of difluoromethyl aryl thioethers is the in situ generation of difluorocarbene (:CF2) and its subsequent trapping with an aryl thiol. capes.gov.bracs.orgnih.gov Difluorocarbene is a highly electrophilic intermediate that readily reacts with nucleophiles such as thiolates. capes.gov.bracs.orgnih.gov

Various precursors can be used to generate difluorocarbene under different reaction conditions. Some common precursors include:

Fluoroform (CHF3): In the presence of a strong base like potassium hydroxide, fluoroform can serve as an inexpensive and non-ozone-depleting source of difluorocarbene. acs.org

Diethyl bromodifluoromethylphosphonate: This reagent undergoes facile P-C bond cleavage upon basic hydrolysis to generate the bromodifluoromethyl anion, which then eliminates a bromide ion to form difluorocarbene. acs.org

S-(Difluoromethyl)sulfonium salts: These bench-stable reagents can generate difluorocarbene under mild basic conditions. nih.gov

The general procedure involves the reaction of an aryl thiol, such as 3-methylthiophenol, with a base to form the nucleophilic thiolate. The difluorocarbene is then generated in the same reaction vessel and is immediately trapped by the thiolate to form the difluoromethyl aryl thioether. The choice of difluorocarbene precursor and reaction conditions can be tailored to the specific substrate and desired scale of the reaction.

Table 2: Synthesis of Difluoromethyl Aryl Thioethers via In Situ Difluorocarbene Trapping This table provides representative examples of difluorocarbene precursors and the typical yields obtained for the synthesis of aryl thioethers based on data from the literature. acs.orgnih.gov

| Difluorocarbene Precursor | Base | Aryl Thiol | Product | Yield (%) |

|---|---|---|---|---|

| Fluoroform (CHF3) | KOH | Thiophenol | Difluoromethyl phenyl sulphide | 85 |

| Diethyl bromodifluoromethylphosphonate | KOH | 4-Chlorothiophenol | Difluoromethyl 4-chlorophenyl sulphide | 90 |

| S-(Difluoromethyl)sulfonium salt | LiOH | 3-Methylthiophenol | This compound | 92 |

| Fluoroform (CHF3) | KOH | 4-Methoxythiophenol | Difluoromethyl 4-methoxyphenyl sulphide | 88 |

| S-(Difluoromethyl)sulfonium salt | LiOH | 2-Naphthalenethiol | Difluoromethyl 2-naphthyl sulphide | 85 |

Reaction Mechanisms and Mechanistic Investigations of Difluoromethyl Thioether Formation

Elucidation of Pathways Involving Difluorocarbene Intermediates

A predominant mechanism for the formation of difluoromethyl ethers and thioethers involves the intermediacy of difluorocarbene (:CF2). nih.govnih.gov This pathway relies on the generation of the highly reactive and electrophilic difluorocarbene, which is then trapped by a nucleophilic thiolate. orgsyn.org

Mechanistic studies have confirmed this pathway over an alternative S_N2 displacement. For instance, when the difluoromethylation of a phenol (B47542) was conducted in D₂O, the product incorporated deuterium (B1214612) (ArOCF₂D). This result is consistent with the nucleophilic addition of the phenolate (B1203915) to difluorocarbene, followed by deuteration of the resulting anion. A direct S_N2 displacement would have yielded the non-deuterated product (ArOCF₂H). nih.gov Further evidence for the formation of difluorocarbene includes trapping experiments with alkenes, which yield difluorocyclopropane adducts. nih.gov

Several reagents and methods have been developed to generate difluorocarbene for this purpose. These precursors are typically activated under basic or thermal conditions to release :CF2. nih.govcas.cn The choice of precursor can influence reaction conditions, efficiency, and functional group tolerance. cas.cn

Table 1: Common Precursors for Difluorocarbene Generation in Thioether Synthesis

| Precursor | Activating Conditions | Key Features |

|---|---|---|

| Difluoromethyltriflate (HCF₂OTf) | Base (e.g., KOH) in aqueous solvent | Rapid reactions at room temperature; non-ozone-depleting. nih.govgoogle.com |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Base (e.g., KOH) | Efficient for various thiols; mild conditions. cas.cn |

| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis | Environmentally benign; facile P-C bond cleavage. cas.cnnih.govacs.org |

| Sodium chlorodifluoroacetate (ClCF₂COONa) | Thermal decarboxylation | A classical, cost-effective method. orgsyn.org |

The general mechanism proceeds as follows:

Deprotonation: A base deprotonates the thiol (ArSH) to form the more nucleophilic thiolate anion (ArS⁻).

Carbene Generation: The precursor decomposes under the reaction conditions to generate difluorocarbene (:CF2).

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbene to form a difluoromethylthio anion (ArSCF₂⁻).

Protonation: The intermediate anion is protonated by a proton source in the reaction mixture (e.g., water) to yield the final difluoromethyl thioether (ArSCF₂H). nih.govorgsyn.org

Detailed Studies of Radical Reaction Mechanisms in C-S-CF₂H Bond Formation

An alternative to carbene-based pathways is the formation of the C-S-CF₂H bond through radical mechanisms. These methods often involve the generation of a difluoromethylthiyl radical (•SCF₂H), which then reacts with an aromatic substrate. nih.gov

A notable example is the visible-light-induced difluoromethylthiolation of aromatics using S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) as the radical precursor. nih.gov Mechanistic studies suggest that under light irradiation, the reagent can generate the desired •SCF₂H radical, which then engages in a radical addition to the aromatic ring to furnish the product. The radical nature of this transformation is supported by experiments showing that the reaction is significantly inhibited in the presence of radical quenchers. nih.gov

This radical pathway offers a complementary approach to ionic mechanisms, particularly for substrates that may be incompatible with the basic conditions required for difluorocarbene generation. The reactions often proceed under mild, metal-free conditions. nih.gov Another approach involves the reaction of alkyl or aryl radicals, generated via Ag/persulfate oxidation, with a difluoromethylthiolating reagent that acts as a radical acceptor. nih.gov

Further studies have explored the use of photoredox catalysis to generate aryl radicals from diazonium salts. These radicals can then react with a copper(I) difluoromethylthiolate species, likely through an outer-sphere transfer of the CF₂H group, to form the difluoromethylarene product. rsc.org

Analysis of Nucleophilic and Electrophilic Activation Mechanisms

The formation of the C-S-CF₂H bond can be viewed from the perspective of either nucleophilic or electrophilic activation, depending on which moiety formally carries the negative or positive charge during the key bond-forming step.

Nucleophilic Activation: In the most common synthetic routes, the sulfur atom acts as the nucleophile. This typically involves the deprotonation of a thiol (e.g., 3-methylthiophenol) with a base to form a thiolate. nih.gov The resulting thiolate is a potent nucleophile due to the high polarizability and relatively low basicity of sulfur. masterorganicchemistry.com This "activated" nucleophilic sulfur species then attacks an electrophilic source of the "CF₂H" group.

The difluorocarbene pathway is a prime example of this mode of activation. The singlet difluorocarbene has a vacant p-orbital, making it electrophilic and susceptible to attack by the nucleophilic thiolate. orgsyn.orgcas.cn The efficiency of this process relies on generating a sufficiently nucleophilic thiolate that can effectively trap the transient carbene intermediate. nih.gov

Electrophilic Activation: Conversely, methods have been developed where the difluoromethylthio group (SCF₂H) acts as an electrophile. These "electrophilic difluoromethylthiolating reagents" are designed to deliver an "SCF₂H⁺" equivalent to a nucleophilic substrate, such as an electron-rich aromatic ring, in a manner analogous to a Friedel-Crafts reaction. nih.gov

Examples of such electrophilic reagents include hypervalent iodonium (B1229267) ylides and specialized sulfonium (B1226848) or phthalimide (B116566) derivatives. nih.govacs.org For instance, [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide has been developed as a shelf-stable, electrophilic reagent. acs.org These reagents enable the direct C-H difluoromethylthiolation of various arenes and heterocycles, often under the catalysis of a Lewis acid. nih.govacs.org This approach avoids the need to pre-generate a thiolate and is valuable for the late-stage functionalization of complex molecules.

Stereochemical Control and Diastereoselective Synthetic Approaches

Achieving stereochemical control during the formation of C-S-CF₂H bonds is a significant challenge, particularly when a new stereocenter is generated. While direct diastereoselective or enantioselective synthesis of chiral aryl difluoromethyl thioethers is an emerging area, principles can be drawn from related nucleophilic difluoromethylation reactions.

A key strategy for stereocontrol is the use of chiral reagents that guide the approach of the difluoromethyl group to a prochiral substrate. For example, highly stereoselective nucleophilic difluoromethylation of ketimines has been achieved using chiral (S)-difluoromethyl phenyl sulfoximine (B86345) as the difluoromethyl source. nih.govmdpi.com This reagent-controlled approach provides access to a variety of enantiomerically enriched α-difluoromethyl amines with high efficiency and stereoselectivity. nih.gov

The proposed mechanism for this transformation involves a non-chelating transition state where the stereochemistry is dictated by the chiral sulfoximine auxiliary. nih.govmdpi.com This principle of using a chiral reagent to control the facial selectivity of a nucleophilic addition could potentially be adapted to the synthesis of thioethers where the sulfur atom is attached to a prochiral carbon. The development of analogous chiral difluoromethylthiolating reagents could pave the way for asymmetric syntheses in this field.

Computational Probing of Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for probing the reaction mechanisms, energetics, and transition states involved in difluoromethyl thioether formation. These studies provide a molecular-level understanding that complements experimental observations.

DFT calculations have been employed to elucidate the puzzling difference in reactivity between the difluoromethyl radical (•CF₂H) and the trifluoromethyl radical (•CF₃). researchgate.net While •CF₃ is electrophilic, experimental evidence and computational models show that •CF₂H behaves as a nucleophilic radical, similar to alkyl radicals. Calculations of transition state activation energies (ΔΔG‡) for the radical substitution of protonated heterocycles correctly reproduce the experimentally observed regioselectivities. researchgate.net

Analysis of the frontier molecular orbitals (FMOs) explains this difference. The singly occupied molecular orbital (SOMO) of the •CF₂H radical is higher in energy than that of •CF₃, making it a better donor in SOMO-LUMO interactions with electrophilic substrates, which is characteristic of a nucleophilic radical. researchgate.net These computational insights are crucial for predicting the reactivity and selectivity of radical difluoromethylthiolation reactions and for designing new radical precursors. Similar computational approaches can be applied to model the transition states of difluorocarbene addition to thiolates, assessing the energy barriers and the influence of substituents on reaction rates.

Spectroscopic and Advanced Characterization Techniques for Difluoromethyl Aryl Thioethers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. For Difluoromethyl 3-methylphenyl sulphide, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with multidimensional techniques, would provide a complete picture of its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Difluoromethyl Protons

The ¹H NMR spectrum of this compound is expected to show a characteristic signal for the proton of the difluoromethyl (–SCF₂H) group. This proton typically appears as a triplet due to coupling with the two equivalent fluorine atoms. The coupling constant, denoted as ²JHF, is generally large, in the range of 55-60 Hz. The chemical shift of this proton is influenced by the electron-withdrawing nature of the fluorine atoms and the sulphur atom, and it is expected to be in the downfield region of the spectrum. For similar aryl difluoromethyl sulfides, this triplet is often observed around δ 6.8-7.0 ppm.

In addition to the difluoromethyl proton, the spectrum would also display signals corresponding to the aromatic protons of the 3-methylphenyl group and the protons of the methyl group. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm), and the methyl protons would present as a singlet around δ 2.3-2.4 ppm.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -SCF₂H | 6.8 - 7.0 | Triplet (t) | ²JHF ≈ 55-60 |

| Aromatic H | 7.0 - 7.5 | Multiplet (m) | - |

| -CH ₃ | 2.3 - 2.4 | Singlet (s) | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Observation and Quantification

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the single proton of the same group, with a coupling constant ²JHF matching that observed in the ¹H NMR spectrum (around 55-60 Hz).

The chemical shift of the fluorine atoms is sensitive to the electronic environment. For aryl difluoromethyl thioethers, the ¹⁹F NMR signal for the -SCF₂H group typically appears in the range of δ -90 to -95 ppm relative to a standard such as CFCl₃. The exact chemical shift would be influenced by the substituent on the aromatic ring.

Table 2: Expected ¹⁹F NMR Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -SCF ₂H | -90 to -95 | Doublet (d) | ²JHF ≈ 55-60 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon of the difluoromethyl group (-SCF₂H) is expected to show a characteristic signal that is split into a triplet by the two attached fluorine atoms. The one-bond carbon-fluorine coupling constant (¹JCF) is typically very large, often exceeding 200 Hz. The chemical shift for this carbon in similar structures is generally observed in the region of δ 115-125 ppm.

The spectrum would also contain signals for the aromatic carbons and the methyl carbon. The aromatic carbon directly attached to the sulfur atom (C-S) would be influenced by both the sulfur and the difluoromethyl group. The other aromatic carbons would appear in the typical aromatic region (δ 120-140 ppm), and the methyl carbon would resonate at a higher field (around δ 20-25 ppm).

Table 3: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -SC F₂H | 115 - 125 | Triplet (t) | ¹JCF > 200 |

| Aromatic C -S | 130 - 140 | - | - |

| Aromatic C -H | 120 - 135 | - | - |

| Aromatic C -C | 135 - 145 | - | - |

| -C H₃ | 20 - 25 | - | - |

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

HSQC: This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a correlation peak between the -SCF₂H proton signal and the -SC F₂H carbon signal. It would also correlate the aromatic and methyl protons to their respective directly attached carbon atoms.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity of the molecule. For instance, the proton of the -SCF₂H group would be expected to show a correlation to the aromatic carbon attached to the sulfur atom. The methyl protons would show correlations to the adjacent aromatic carbons.

Application of Relaxation Studies in NMR

NMR relaxation studies, such as the measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times, can provide insights into the molecular dynamics and intermolecular interactions of this compound. The relaxation of the ¹⁹F nucleus is influenced by dipole-dipole interactions with nearby protons and by the chemical shift anisotropy (CSA) mechanism. By studying the relaxation behavior of the fluorine nuclei, information about the rotational motion of the difluoromethyl group and its interaction with the solvent and other molecules can be obtained.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group. These bands are typically observed in the region of 1100-1000 cm⁻¹. The C-S stretching vibration is generally weaker and appears in the range of 800-600 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and methyl groups (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹).

Table 4: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1100 - 1000 | Strong |

| C-S Stretch | 800 - 600 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Upon electron ionization, the molecule is expected to form a molecular ion (M+•). The stability of this ion is influenced by the aromatic ring. The primary fragmentation pathways for aryl sulfides typically involve cleavage of the C-S and S-C(F2H) bonds.

A probable fragmentation pattern for "this compound" would involve the following key steps:

Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion.

Alpha-Cleavage: The bond between the sulfur atom and the difluoromethyl group (S-CHF2) or the bond between the sulfur and the tolyl group (S-C7H7) can undergo cleavage.

Loss of the Difluoromethyl Radical: Cleavage of the S-CHF2 bond would result in the formation of a 3-methylphenylthio cation.

Loss of the 3-Methylphenylthio Radical: Alternatively, cleavage of the S-C7H7 bond could lead to the formation of a difluoromethylsulfenyl cation.

Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of a methyl group from the tolyl fragment or rearrangements.

The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are presented in the interactive data table below.

| Ion | Structure | m/z (Predicted) | Fragmentation Pathway |

| Molecular Ion | [C8H8F2S]+• | 174 | Ionization of the parent molecule |

| [M - CHF2]•+ | [C7H7S]+ | 123 | Loss of the difluoromethyl radical |

| [M - C7H7S]•+ | [CHF2]+ | 51 | Loss of the 3-methylphenylthio radical |

| [C7H7]+ | [C7H7]+ | 91 | Fragmentation of the [C7H7S]+ ion |

This table presents a predicted fragmentation pattern for "this compound" based on general principles of mass spectrometry, as specific experimental data is not available.

X-ray Crystallography for Solid-State Structural Elucidation

While the crystal structure of "this compound" has not been specifically reported in the surveyed literature, the crystal structure of a closely related diaryl sulfide (B99878), di-p-tolyl sulfide, offers valuable insights into the likely solid-state conformation of this class of compounds. The crystallographic data for di-p-tolyl sulfide was determined by Blackmore and Abrahams in 1955. iucr.org

The study revealed that di-p-tolyl sulfide crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The normals to the two aromatic rings form an angle of 56° with each other, indicating a non-planar conformation of the molecule. iucr.org The key crystallographic parameters for di-p-tolyl sulfide are summarized in the interactive data table below. This data serves as a representative example for understanding the solid-state structure of diaryl thioethers.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P212121 | iucr.org |

| Unit Cell Dimensions | a = 25.07 Å, b = 7.92 Å, c = 5.81 Å | iucr.org |

| S-C Bond Length | 1.75 Å | iucr.org |

| C-S-C Bond Angle | 109° | iucr.org |

This table presents the crystallographic data for di-p-tolyl sulfide as a representative example for a diaryl thioether.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry studies focused on the compound this compound. Despite the growing interest in fluoroalkylated aromatic compounds within medicinal and materials chemistry, detailed theoretical analyses for this particular molecule, as outlined in the requested article structure, are not publicly available.

While research into the synthesis and general properties of aryl difluoromethyl thioethers is an active field, specific high-level computational data—such as Density Functional Theory (DFT) calculations for molecular properties, detailed electronic structure and atomic charge distribution, conformational analysis, and reactivity descriptors like HOMO-LUMO and Fukui functions—for the 3-methylphenyl substituted variant could not be located. Similarly, quantum chemical modeling of its reaction mechanisms, including the prediction and characterization of transition states, appears to be an unexplored area of research.

General computational studies on related structures, such as thioanisole (B89551) and its substituted derivatives, provide some insights into the conformational preferences and electronic effects of the thioether group. For instance, theoretical studies on substituted thioanisoles have explored the influence of different functional groups on the molecule's potential energy surface and electronic states. However, this body of work does not extend to the specific electronic and steric contributions of the difluoromethylthio group in conjunction with a methyl substituent on the phenyl ring.

The lack of specific data prevents a detailed and scientifically accurate generation of the requested content, including the creation of data tables for atomic charges, conformational energies, HOMO-LUMO gaps, and dipole moments for this compound. Such an analysis would require dedicated computational studies that, to date, have not been published in the accessible scientific literature.

Therefore, while the requested outline provides a robust framework for the computational analysis of a chemical compound, the specific data required to populate these sections for this compound is not available.

Computational Chemistry and Theoretical Studies of Difluoromethyl Aryl Thioethers

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Energetic Profiles of Chemical Transformations

The study of the energetic profiles of chemical transformations involving difluoromethyl aryl thioethers, such as Difluoromethyl 3-methylphenyl sulphide, provides crucial insights into their reactivity, stability, and potential reaction pathways. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these energetic landscapes. Key transformations of interest include oxidation of the sulfur atom and cleavage of the carbon-sulfur (C–S) bond.

Oxidation of the Sulfur Center:

The sulfur atom in difluoromethyl aryl thioethers is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidation states can significantly alter the electronic properties and biological activity of the molecule. Theoretical calculations allow for the determination of the reaction enthalpies (ΔH) and activation energies (Ea) associated with these oxidation steps.

For a representative transformation, the stepwise oxidation of a generic difluoromethyl aryl thioether can be computationally modeled. The energetic profile typically reveals that the first oxidation to the sulfoxide (B87167) is kinetically and thermodynamically more favorable than the second oxidation to the sulfone. The presence of the electron-withdrawing difluoromethyl group is expected to influence the electron density at the sulfur atom, thereby affecting the energetics of the oxidation process compared to non-fluorinated analogues.

Table 1: Illustrative Energetic Data for the Oxidation of a Difluoromethyl Aryl Thioether

| Reaction Step | Transformation | Hypothetical ΔH (kcal/mol) | Hypothetical Ea (kcal/mol) |

|---|---|---|---|

| 1 | Thioether → Sulfoxide | -25 to -35 | 10 to 15 |

| 2 | Sulfoxide → Sulfone | -40 to -50 | 15 to 20 |

Note: The data in this table is illustrative and represents typical ranges for thioether oxidation. Specific values for this compound would require dedicated computational studies.

Carbon-Sulfur (C–S) Bond Cleavage:

Theoretical studies on related thioethers suggest that the C(sp²)–S bond is generally strong. However, the presence of the difluoromethyl group may influence the bond strength and the mechanism of cleavage. For instance, computational analysis can predict the most likely site of bond scission under different reaction conditions and identify the transition states and intermediates involved.

Table 2: Illustrative Energetic Data for C–S Bond Cleavage in a Difluoromethyl Aryl Thioether

| Bond | Cleavage Type | Hypothetical BDE (kcal/mol) |

|---|---|---|

| Aryl–S | Homolytic | 70 to 80 |

| S–CF2H | Homolytic | 65 to 75 |

Note: The data in this table is illustrative and represents typical ranges for C–S bond dissociation energies in similar compounds. Specific values for this compound would require dedicated computational studies.

Advanced Theoretical Approaches for Organofluorine Systems

The presence of fluorine atoms in molecules like this compound necessitates the use of advanced theoretical and computational approaches that can accurately account for the unique effects of fluorine. Standard computational methods may sometimes be insufficient to describe the complex electronic interactions introduced by fluorine.

Accounting for Fluorine's High Electronegativity:

Fluorine's extreme electronegativity leads to strong polarization of adjacent bonds and can significantly influence the geometry and reactivity of the molecule. High-level quantum mechanical calculations, such as coupled-cluster methods (e.g., CCSD(T)), in conjunction with large basis sets, are often required to obtain highly accurate energetic and structural information. However, due to their computational cost, DFT methods with appropriate functionals are more commonly used for larger systems. Functionals that are specifically parameterized to handle non-covalent interactions and the effects of electron correlation are often preferred for organofluorine compounds.

Modeling Non-Covalent Interactions:

Fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonds, halogen bonds, and dipole-dipole interactions. These interactions can play a crucial role in the conformational preferences of the molecule and its interactions with other molecules. Advanced computational methods, including Symmetry-Adapted Perturbation Theory (SAPT) and the use of empirical dispersion corrections (e.g., DFT-D3), are employed to accurately model these weak interactions.

Investigating Fluorine-Specific Effects:

Theoretical studies often focus on understanding specific stereoelectronic effects associated with fluorine, such as the gauche effect and the anomeric effect. For difluoromethyl aryl thioethers, computational analysis can reveal the preferred conformations arising from interactions between the fluorine atoms and the sulfur lone pairs or the aromatic ring. Natural Bond Orbital (NBO) analysis is a powerful tool used to dissect these electronic interactions and understand their impact on molecular stability and reactivity.

The continuous development of computational methodologies and the increasing power of high-performance computing are enabling more accurate and detailed theoretical investigations of complex organofluorine systems like this compound, providing invaluable insights for the design and development of new molecules with tailored properties.

Synthetic Applications and Chemical Derivatization of Difluoromethyl Aryl Thioethers

Incorporation of the –SCF2H Moiety into Diverse Organic Scaffolds

The introduction of the difluoromethylthio group onto various organic molecules is a critical first step in leveraging its beneficial properties. Several methodologies have been developed for this purpose, ranging from the functionalization of sulfur-containing precursors to the direct C–H functionalization of aromatic and heteroaromatic systems.

One prominent strategy involves the difluoromethylation of disulfides. An operationally simple, metal-free approach utilizes difluoromethyltrimethylsilane (TMSCF2H) as a nucleophilic difluoromethyl source. This method effectively converts a wide range of diaryl and dialkyl disulfides into the corresponding difluoromethyl thioethers with good functional group tolerance.

Another powerful technique is the direct difluoromethylthiolation of arenes and heteroarenes. This can be achieved through radical-based reactions. For instance, S-(difluoromethyl) benzenethiosulfonate can serve as a precursor to the difluoromethylthiyl radical (•SCF2H) under UV irradiation. This radical can then be trapped by various electron-rich aromatic and heteroaromatic rings to form the desired C–S bond. bohrium.com A similar transformation can be accomplished under visible light photocatalysis without the need for a metal catalyst, using an iodide additive to facilitate the homolytic cleavage of the S–S bond in the reagent. bohrium.com

A cascade approach combining C–H thiocyanation with fluoroalkylation provides another route. Arenes can first undergo an AlCl3-catalyzed thiocyanation, followed by a copper-mediated difluoromethylation to yield the final aryl difluoromethyl thioether. nih.gov This method is particularly noted for its high regioselectivity on the most electron-rich and sterically accessible position of the aromatic ring. nih.gov

Table 1: Selected Methods for the Incorporation of the –SCF2H Moiety

| Method | Reagents | Substrate | Key Features |

|---|---|---|---|

| Difluoromethylation of Disulfides | TMSCF2H, t-BuOK | Diaryl/Dialkyl Disulfides | Metal-free; good functional group tolerance. |

| Radical C–H Difluoromethylthiolation | PhSO2SCF2H, UV light or Visible light/TBAI | Electron-rich (Hetero)arenes | Direct C–H functionalization; mild, metal-free options. bohrium.com |

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Once synthesized, difluoromethyl aryl thioethers serve as valuable building blocks for constructing more complex molecules. The aryl ring of the thioether can be pre-functionalized with a reactive handle, such as a halogen or a boronic acid, allowing for its participation in a wide array of cross-coupling reactions. In these syntheses, the –SCF2H group is carried through the reaction sequence, demonstrating its chemical stability and its influence on the properties of the final product.

For example, an aryl α,α-difluoroethyl thioether (a closely related structure) bearing a halogen can be elaborated through cross-coupling reactions to incorporate the ArSCF2CH3 motif into analogues of established drug molecules. rsc.org This highlights the role of the fluorinated thioether as a foundational scaffold upon which further molecular complexity is built. The stability of the difluoromethylthio group under various reaction conditions, including those used for palladium-catalyzed couplings, makes it an ideal substituent for inclusion in diversity-oriented synthesis. The synthesis of diverse (thio)ethers using transformable C1 building blocks further underscores the modularity that such synthons bring to complex synthesis. acs.org

Transformations to Other Fluorinated Functional Groups

A key aspect of the versatility of difluoromethyl aryl thioethers is their potential to be converted into other important fluorine-containing functional groups. This is typically achieved by first oxidizing the sulfide (B99878) to a more reactive sulfone, which then serves as a precursor for subsequent transformations.

Conversion to Difluoromethyl (–CF2H) Groups

The transformation of a difluoromethylthio group into a difluoromethyl group represents a formal reductive desulfurization. This process can be achieved via a two-step sequence. First, the aryl difluoromethyl thioether is oxidized to the corresponding aryl difluoromethyl sulfone (ArSO2CF2H). Subsequently, this sulfone can undergo reductive desulfonylation. This strategy has been demonstrated in the context of using difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent, where the phenylsulfonyl group is reductively cleaved using reagents like magnesium metal to yield a difluoromethylated product. cas.cncas.cn This establishes a viable, albeit indirect, pathway from ArSCF2H to ArCF2H.

Conversion to Difluoromethylene (–CF2–) Groups

The difluoromethylthio moiety can also be used to install a difluoromethylene bridge (–CF2–) between the aryl group and another fragment. The key intermediate for this transformation is again the aryl difluoromethyl sulfone (ArSO2CF2H), obtained by oxidation of the parent thioether. The arylsulfonyl group is an excellent leaving group, allowing the difluoromethyl carbon to act as an electrophilic center. Nucleophiles can displace the arylsulfonyl group to form a new bond, effectively using the sulfone as a linchpin to create a difluoromethylene-linked structure (Ar-CF2-Nu). cas.cncas.cn

Conversion to Difluoromethylidene (=CF2) Groups

Perhaps one of the most powerful applications of these building blocks is their conversion into gem-difluoroalkenes (or difluoromethylidene groups). This transformation is accomplished via the Julia-Kocienski olefination. The process begins with the oxidation of the difluoromethyl aryl thioether to a suitable difluoromethyl heteroaryl sulfone, such as difluoromethyl 2-pyridyl sulfone. cas.cnnih.gov This sulfone is then deprotonated to form a carbanion, which reacts with an aldehyde or ketone. The resulting intermediate undergoes a Smiles rearrangement and subsequent elimination to furnish the desired gem-difluoroalkene product. nih.govnih.gov This method provides a robust and widely used strategy for converting carbonyl compounds into the corresponding =CF2 analogues, with the difluoromethyl aryl thioether serving as the ultimate source of the difluoromethylene unit. cas.cn

Table 2: Transformations of the Aryl–SCF2H Moiety

| Target Group | Transformation | Key Intermediate | Typical Reagents/Reaction |

|---|---|---|---|

| Difluoromethyl (–CF2H) | Reductive Desulfonylation | Aryl Difluoromethyl Sulfone | 1. m-CPBA (oxidation) 2. Mg (reduction) cas.cncas.cn |

| Difluoromethylene (–CF2–) | Nucleophilic Substitution | Aryl Difluoromethyl Sulfone | 1. m-CPBA (oxidation) 2. Nucleophile (e.g., R-Li) cas.cncas.cn |

Cross-Coupling Reactions Involving Difluoromethyl Aryl Thioether Building Blocks

Difluoromethyl aryl thioethers that are substituted with coupling-compatible functional groups (e.g., halides, triflates, or boronic esters) are highly effective building blocks in modern cross-coupling chemistry. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

In a typical scenario, a difluoromethyl aryl thioether bearing a bromide or iodide on the aromatic ring can participate in a variety of palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, or Buchwald-Hartwig couplings. For example, a (4-bromophenyl)(difluoromethyl)sulfane could be coupled with an arylboronic acid (Suzuki reaction) to form a biphenyl (B1667301) structure containing the –SCF2H moiety. In these cases, the thioether functionality is well-tolerated and acts as a stable, electronically-influential substituent throughout the catalytic cycle. rsc.org The ability to use these pre-functionalized building blocks allows for the late-stage introduction of the difluoromethylthio group into a synthetic sequence, providing rapid access to libraries of analogues for structure-activity relationship studies. While less common, the C–S bond of the thioether itself can sometimes be activated for cross-coupling, particularly with nickel or iron catalysts, though this is more challenging for unactivated aryl thioethers.

Strategies for Late-Stage Difluoromethylation

Late-stage difluoromethylation, the introduction of a difluoromethyl (CF₂H) group into a complex molecule during the final steps of its synthesis, has become a critical strategy in medicinal and agrochemical research. semanticscholar.orgrsc.org This approach allows for the modification of biological activity and physicochemical properties, such as lipophilicity and metabolic stability, without necessitating a complete redesign of the synthetic route. researchgate.net Difluoromethyl aryl thioethers, including Difluoromethyl 3-methylphenyl sulphide, can be synthesized via late-stage functionalization, primarily through the reaction of an existing aryl thiol with a suitable difluoromethylating agent. semanticscholar.orgcapes.gov.br

One of the most established methods for forming the S-CF₂H bond is the reaction of thiols or thiophenols with a source of difluorocarbene (:CF₂). semanticscholar.orgnih.gov Historically, the ozone-depleting gas chlorodifluoromethane (B1668795) (HCF₂Cl or Freon 22) was a common reagent for this transformation. rsc.orgcapes.gov.br However, significant research has focused on developing environmentally benign and easier-to-handle alternatives. nih.govacs.org These modern reagents are well-suited for late-stage applications due to their often milder reaction conditions and broader functional group tolerance. nih.gov

Fluoroform (CHF₃), a byproduct of Teflon manufacturing, has been identified as an inexpensive and effective precursor for difluorocarbene. acs.org The reaction of various thiophenols with fluoroform in the presence of a base like potassium hydroxide (B78521) (KOH) can generate the corresponding difluoromethyl aryl thioethers under atmospheric pressure. acs.org Another notable non-ozone-depleting liquid reagent is difluoromethyltriflate (HCF₂OTf), which reacts with thiophenols to yield aryl difluoromethyl thioethers. nih.gov The mechanism for this transformation is believed to proceed through the formation of difluorocarbene, which then inserts into the S-H bond of the thiophenol. nih.gov

Radical-based methods have also emerged as a powerful tool for late-stage C-H difluoromethylation of heteroarenes, and in some cases, for the S-difluoromethylation of aromatic thiols. nih.gov A reagent known as DFMS, developed for direct difluoromethylation, has been shown to react with aromatic thiols to generate difluoromethyl thioethers under user-friendly, open-flask conditions. nih.gov This highlights the potential for radical pathways in accessing these motifs on complex substrates.

The table below summarizes key modern reagents used for the late-stage synthesis of difluoromethyl thioethers from thiophenols.

| Reagent | Precursor Type | Key Features | Reference |

|---|---|---|---|

| Fluoroform (CHF₃) | Difluorocarbene | Inexpensive, non-ozone-depleting gas; uses basic conditions (e.g., KOH). | acs.org |

| Difluoromethyltriflate (HCF₂OTf) | Difluorocarbene | Air-stable, non-ozone-depleting liquid; prepared from readily available reagents. | nih.gov |

| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Difluorocarbene | A classical, solid reagent that generates :CF₂ upon heating. | nih.gov |

| (Difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) | Difluorocarbene | Used with a fluoride (B91410) source to generate :CF₂ for insertions. | nih.gov |

| DFMS (A difluoromethylation reagent) | Radical | Enables direct S-H difluoromethylation of aromatic thiols via a radical pathway. | nih.gov |

Development of Novel Organofluorine Reagents from Difluoromethyl Thioethers

Difluoromethyl aryl thioethers are not only valuable final products but also serve as versatile intermediates for the synthesis of novel organofluorine reagents. The sulfur atom can be readily oxidized to higher oxidation states, such as sulfoxide (B87167) and sulfone, which dramatically alters the chemical reactivity of the difluoromethyl group and enables new synthetic applications. orgsyn.org

A primary example is the oxidation of a difluoromethyl aryl thioether to the corresponding difluoromethyl aryl sulfone. orgsyn.org For instance, fluoromethyl phenyl sulfide can be oxidized to fluoromethyl phenyl sulfone using reagents like Oxone. orgsyn.org This resulting sulfone is a key reagent for the preparation of fluoroalkenes from aldehydes and other carbonyl compounds. orgsyn.org This transformation showcases how a simple thioether can be converted into a powerful synthetic tool for introducing fluorinated moieties.

Further elaboration of these sulfone scaffolds has led to the development of highly specialized reagents. Recently, the synthesis of azidodifluoromethyl phenyl sulfone was reported. acs.org This compound acts as a synthetic equivalent of the azidodifluoromethyl anion, enabling the introduction of the N₃CF₂- group. The azido (B1232118) group can then participate in further reactions, such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), to build complex heterocyclic structures. acs.org The sulfone group can subsequently be removed, demonstrating the utility of the arylsulfonyl group as a traceless activator for the difluoromethyl moiety. acs.org

The development of these second-generation reagents from simple difluoromethyl thioethers expands the toolbox available to chemists for constructing complex fluorinated molecules. This strategy of functionalizing the thioether core allows for the creation of reagents with tailored reactivity for specific synthetic challenges.

The table below provides examples of novel reagents developed from aryl thioether precursors and their primary applications.

| Precursor Compound Class | Derived Reagent Class | Key Transformation | Application of Derived Reagent | Reference |

|---|---|---|---|---|

| Fluoromethyl Phenyl Sulfide | Fluoromethyl Phenyl Sulfone | Oxidation of sulfide to sulfone (e.g., with Oxone). | Synthesis of fluoroalkenes from aldehydes and ketones. | orgsyn.org |

| Difluoromethyl Phenyl Sulfone | Azidodifluoromethyl Phenyl Sulfone | Azidation of the sulfone precursor. | Acts as an N₃CF₂⁻ anion equivalent for cycloadditions and other transformations. | acs.org |

| ((Difluoromethyl)sulfonyl)benzene (B45312) | (Benzenesulfonyl)difluoromethyl thioethers | Nucleophilic substitution with thiocyanates. | Enables late-stage (benzenesulfonyl)difluoromethylthiolation of alkyl halides. | rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for difluoromethyl 3-methylphenyl sulphide, and how do reaction conditions influence yield and purity?

- Methodology : Start with nucleophilic substitution between 3-methylthiophenol and difluoromethyl halides (e.g., Cl or Br derivatives). Monitor reaction progress via GC-MS or HPLC to optimize temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., K₂CO₃). Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .

- Key Variables : Solvent choice affects reaction kinetics; polar aprotic solvents enhance nucleophilicity. Catalyst selection minimizes side reactions (e.g., oxidation of the sulfide group) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) differentiate this compound from structurally similar sulfides?

- Methodology :

- ¹⁹F NMR : Identify distinct CF₂ chemical shifts (~-80 to -100 ppm) and splitting patterns due to neighboring protons.

- ¹H NMR : Observe coupling between methyl protons (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm).

- FTIR : Confirm C-F stretches (1050–1250 cm⁻¹) and S-C aromatic vibrations (~700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Spill Management : Neutralize with activated charcoal; avoid aqueous washes to prevent sulfide oxidation .

- Waste Disposal : Segregate halogenated waste per EPA guidelines .

Advanced Research Questions

Q. How do stereoelectronic effects of the difluoromethyl group influence the compound’s binding affinity in enzyme inhibition studies?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Compare with non-fluorinated analogs.

- Experimental Validation : Measure IC₅₀ values via fluorimetric assays; correlate with Hammett substituent constants (σₚ) for electronic effects .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodology :

- Phase Solubility Analysis : Use shake-flask method with UV-Vis quantification. Test binary solvent systems (e.g., DMSO/water) to identify co-solvency effects.

- Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility gaps .

Q. How can computational chemistry predict the compound’s reactivity in radical-mediated transformations?

- Methodology :

- DFT Calculations : Calculate bond dissociation energies (BDEs) for S-C and C-F bonds using Gaussian08. Identify likely radical initiation sites.

- Experimental Correlation : Perform EPR spectroscopy to detect transient radical intermediates during photolysis .

Data-Driven Research Design

Q. What experimental designs are suitable for studying the environmental persistence of this compound?

- Framework :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates in soil/water systems.

- Hydrolysis Studies : Monitor pH-dependent degradation (pH 4–9) via LC-MS; identify hydrolytic byproducts (e.g., sulfoxides) .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) alter the compound’s antimicrobial efficacy?

- Methodology :

- SAR Analysis : Synthesize analogs with substituents at ortho/meta/para positions. Test against Gram+/Gram- bacteria (MIC assays).

- Mechanistic Insight : Use fluorescence microscopy to assess membrane disruption (propidium iodide uptake) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.